Butyl phthalyl butyl glycolate

Description

The exact mass of the compound Butoxycarbonylmethyl butyl phthalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 8.8 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-O-(2-butoxy-2-oxoethyl) 1-O-butyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-3-5-11-22-16(19)13-24-18(21)15-10-8-7-9-14(15)17(20)23-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJCZVPJCKEBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023938 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-butoxy-2-oxoethyl butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water (8.8 mg/L at 25 deg C); [ChemIDplus] Colorless odorless liquid; [HSDB] | |

| Record name | Butyl glycolyl butyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

345 °C | |

| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

390 °F (199 °C) (Open cup) | |

| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |

| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.097 | |

| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

11.6 (Air = 1) | |

| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000707 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | Butyl glycolyl butyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

85-70-1 | |

| Record name | Butyl phthalyl butyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl glycolyl butyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-butoxy-2-oxoethyl) 2-butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-butoxy-2-oxoethyl butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butoxycarbonylmethyl butyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOXYCARBONYLMETHYL BUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5LOD5H050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

BELOW -35 °C | |

| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Butyl Phthalyl Butyl Glycolate as a Plasticizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl phthalyl butyl glycolate (B3277807) (BPBG) is a plasticizer utilized to enhance the flexibility, durability, and processability of polymers, most notably polyvinyl chloride (PVC). Its efficacy stems from its ability to intercalate between polymer chains, thereby disrupting intermolecular forces and increasing the free volume of the polymer matrix. This guide elucidates the molecular mechanism of action of BPBG, drawing upon established plasticizer theories. It further provides a framework for the quantitative analysis of its effects and detailed experimental protocols for characterization.

Introduction

Plasticizers are essential additives in the polymer industry, transforming rigid and brittle materials into pliable and functional products. Butyl phthalyl butyl glycolate, with the chemical formula C18H24O6, is a phthalate (B1215562) ester-based plasticizer known for its compatibility with polar polymers and its ability to impart good heat and light stability.[1][2] Its molecular structure, featuring both a phthalate and a glycolate moiety, is key to its function. This document provides a comprehensive technical overview of the theoretical underpinnings of BPBG's plasticizing action, methods for its quantitative evaluation, and detailed experimental procedures.

Theoretical Mechanism of Action

The plasticizing effect of this compound is understood through a combination of three primary theories: the Lubricity Theory, the Gel Theory, and the Free Volume Theory. While these theories are not mutually exclusive, they each highlight a different aspect of the plasticizer-polymer interaction.

Lubricity Theory

This theory posits that the rigidity of a polymer arises from intermolecular friction between its chains. BPBG molecules, upon incorporation into the polymer matrix, act as molecular lubricants. They position themselves between the polymer chains, shielding them from one another and reducing the cohesive forces. This "lubrication" allows the polymer chains to slide past each other more easily, resulting in increased flexibility and reduced stiffness. The ester groups in BPBG are polar and can interact with the polar sites on the polymer, such as the C-Cl bond in PVC, facilitating its dispersion and lubricating effect.

Gel Theory

The Gel Theory proposes that rigid polymers possess a three-dimensional network structure formed by loose intermolecular attractions at various points along the polymer chains. BPBG molecules, being effective solvents for the polymer at processing temperatures, break these polymer-polymer attachments. The plasticizer molecules then solvate the polymer chains at these points, preventing the reformation of the rigid gel structure. This disruption of the polymer network leads to a softer and more flexible material.

Free Volume Theory

The Free Volume Theory is the most comprehensive model for explaining plasticization. It suggests that the mobility of polymer chains is dependent on the amount of "free volume"—the empty space between molecules. The introduction of BPBG molecules, which have a greater free volume associated with them than the polymer segments they displace, increases the overall free volume of the polymer-plasticizer system. This additional free volume provides more space for the polymer chains to move, rotate, and slide past one another, thus lowering the glass transition temperature (Tg) and increasing flexibility.[3][4] The relatively bulky structure of BPBG contributes significantly to this increase in free volume.

Molecular Interaction Pathway

The interaction of BPBG with polymer chains at a molecular level is a dynamic process. The polar ester and carbonyl groups of BPBG can form dipole-dipole interactions with polar sites on the polymer. For instance, in PVC, the chlorine atom creates a dipole on the carbon backbone, which can interact with the carbonyl groups of the BPBG molecule. These interactions help to anchor the plasticizer molecules between the polymer chains, ensuring their retention and long-term plasticizing effect. Molecular dynamics simulations of similar phthalate plasticizers in PVC have shown that these interactions are crucial for compatibility and plasticizing efficiency.[5][6]

Caption: Conceptual diagram of BPBG's interaction with PVC chains.

Quantitative Data Presentation

While specific experimental data for this compound is not extensively published, the following tables illustrate the expected impact of BPBG on the properties of a typical polymer like PVC, based on the known effects of similar phthalate plasticizers. These tables are intended to be representative and for illustrative purposes.

Table 1: Effect of BPBG Concentration on the Glass Transition Temperature (Tg) of PVC

| BPBG Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |

| 0 | ~85 |

| 20 | ~40 |

| 40 | ~10 |

| 60 | ~-15 |

*phr: parts per hundred parts of resin

Table 2: Effect of BPBG Concentration on the Mechanical Properties of PVC

| BPBG Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

| 0 | ~50 | ~5 | >100 |

| 20 | ~25 | ~150 | ~90 |

| 40 | ~18 | ~300 | ~80 |

| 60 | ~12 | ~450 | ~70 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the plasticizing effect of this compound on a polymer such as PVC.

Sample Preparation: Solvent Casting Method

-

Materials: PVC resin, this compound (BPBG), Tetrahydrofuran (THF) (analytical grade).

-

Procedure:

-

Prepare a 10% (w/v) solution of PVC in THF by dissolving the PVC resin in the solvent with gentle stirring at room temperature until a homogenous solution is obtained.

-

Calculate the required amount of BPBG to achieve the desired concentrations (e.g., 20, 40, 60 phr).

-

Add the calculated amount of BPBG to the PVC solution and stir until it is completely dissolved.

-

Pour the solution into a flat-bottomed glass petri dish.

-

Cover the petri dish with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.

-

Allow the solvent to evaporate completely in a fume hood at ambient temperature for 24-48 hours.

-

Place the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

-

Carefully peel the film from the petri dish.

-

Caption: Workflow for solvent casting of plasticized PVC films.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC films.[7]

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

Cut a small sample (5-10 mg) from the prepared PVC film.

-

Place the sample in an aluminum DSC pan and seal it.

-

Place the sealed pan in the DSC cell, with an empty sealed pan as a reference.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample:

-

Heat from 25°C to 120°C at a rate of 20°C/min.

-

Hold at 120°C for 5 minutes.

-

Cool from 120°C to -50°C at a rate of 20°C/min.

-

Hold at -50°C for 5 minutes.

-

Heat from -50°C to 120°C at a rate of 10°C/min.

-

-

The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

-

Caption: DSC experimental workflow for Tg determination.

Tensile Testing

-

Objective: To determine the tensile strength, elongation at break, and tensile modulus of the plasticized PVC films.

-

Apparatus: Universal Testing Machine with a suitable load cell.

-

Standard: Based on ASTM D882 for thin plastic sheeting.[8]

-

Procedure:

-

Cut dumbbell-shaped specimens from the prepared PVC films using a die cutter, according to the dimensions specified in ASTM D882.

-

Measure the thickness and width of the gauge section of each specimen.

-

Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

-

Set the grip separation on the universal testing machine to the specified gauge length (e.g., 50 mm).

-

Mount the specimen in the grips, ensuring it is aligned vertically and not under tension.

-

Set the crosshead speed (rate of grip separation). A typical speed for flexible PVC is 500 mm/min.

-

Start the test and record the load and extension data until the specimen breaks.

-

Calculate the tensile strength, elongation at break, and tensile modulus from the stress-strain curve.

-

Conclusion

The mechanism of action of this compound as a plasticizer is a multifaceted process that is best described by a combination of the Lubricity, Gel, and Free Volume theories. At the molecular level, its unique structure allows it to effectively reduce the intermolecular forces between polymer chains, thereby increasing their mobility and the overall flexibility of the material. While specific quantitative performance data for BPBG is not widely available, standardized experimental protocols for thermal and mechanical analysis provide a robust framework for its characterization and comparison with other plasticizers. Further research, particularly in the area of molecular modeling, could provide a more detailed understanding of the specific interactions between BPBG and various polymers.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Dynamics Simulation of Plasticizing Effect of Mixed Dioctyl Phthalate and Isosorbide Diheptanoate on Polyvinyl Chloride Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

Butyl phthalyl butyl glycolate chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Butyl Phthalyl Butyl Glycolate (B3277807). The information is intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and Identification

Butyl Phthalyl Butyl Glycolate, with the CAS number 85-70-1, is a phthalate (B1215562) ester. Its chemical structure consists of a benzene (B151609) ring with two adjacent carboxylate groups. One carboxylate group is esterified with a butyl group, and the other is esterified with a butyl glycolate group.

Systematic Name: 2-butoxy-2-oxoethyl butyl benzene-1,2-dicarboxylate[1]

Common Synonyms: Butoxycarbonylmethyl butyl phthalate, Butyl carbobutoxymethyl phthalate, Santicizer B 16, Morflex 190[1]

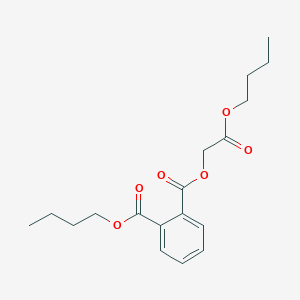

Below is a two-dimensional representation of the chemical structure of this compound.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

This compound is a colorless to light yellow, odorless, and oily liquid.[2] It is characterized by its low volatility and good stability to heat and light. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C18H24O6 | [1] | |

| Molecular Weight | 336.38 | g/mol | [1] |

| CAS Number | 85-70-1 | [1] | |

| Density | 1.097 | g/cm³ | |

| Boiling Point | 345 | °C | |

| Melting Point | < -35 | °C | |

| Flash Point | 199 | °C | |

| Water Solubility | 8.8 | mg/L at 25°C | [1] |

| logP (Octanol-Water Partition Coefficient) | 4.6 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step esterification process starting from phthalic anhydride (B1165640). The first step involves the alcoholysis of phthalic anhydride with n-butanol to form monobutyl phthalate. This is a rapid and exothermic reaction. The second, slower step is the esterification of the remaining carboxylic acid group of the monoester with butyl glycolate. This is a reversible reaction, and the removal of water is necessary to drive the equilibrium towards the formation of the final product.[1]

General Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired purity.

Materials:

-

Phthalic Anhydride

-

n-Butanol

-

Butyl Glycolate

-

Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

-

Toluene (B28343) (for azeotropic removal of water)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Step 1: Formation of Monobutyl Phthalate

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phthalic anhydride and a molar excess of n-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. The reaction is typically rapid and exothermic.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value.

-

-

Step 2: Esterification with Butyl Glycolate

-

Once the formation of the monoester is complete, add a slight molar excess of butyl glycolate to the reaction mixture.

-

Add a suitable solvent like toluene to facilitate the azeotropic removal of water.

-

Continue to heat the mixture at reflux, collecting the water in a Dean-Stark trap.

-

The reaction is driven to completion by the continuous removal of water. Monitor the reaction until no more water is collected.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (toluene) and excess n-butanol under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Synthesis Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

Figure 2: Synthesis Workflow for this compound

Applications and Significance

The primary application of this compound is as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymers.[2] Its function is to increase the flexibility, durability, and workability of the plastic material. Its low volatility and good stability to heat and light make it a suitable choice for various applications, including flexible films and coatings.

Safety and Toxicology

For detailed and up-to-date safety and toxicology information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier. As with any chemical, proper handling procedures, including the use of personal protective equipment (PPE), should be followed in a well-ventilated laboratory setting.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Butyl Phthalyl Butyl Glycolate (CAS 85-70-1)

An in-depth technical guide on the physicochemical properties of Butyl phthalyl butyl glycolate (B3277807) (CAS 85-70-1).

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl phthalyl butyl glycolate (BPBG), identified by the CAS number 85-70-1, is a complex ester belonging to the phthalate (B1215562) family. It is primarily utilized as a plasticizer, a substance incorporated into a material to enhance its flexibility, workability, and durability. Its main application is in polyvinyl chloride (PVC) plastics. A thorough understanding of its physicochemical properties is paramount for its safe handling, application, and for assessing its environmental and biological impact. This guide provides a detailed overview of these properties, referencing standardized experimental protocols.

Chemical Identification

-

IUPAC Name: 2-O-(2-butoxy-2-oxoethyl) 1-O-butyl benzene-1,2-dicarboxylate

-

Synonyms: Butoxycarbonylmethyl butyl phthalate, Santicizer B 16, Morflex 190, Butyl glycolyl butyl phthalate[1]

-

CAS Number: 85-70-1[1]

-

Molecular Formula: C₁₈H₂₄O₆[1]

-

Chemical Structure:

Summary of Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Unit | Conditions | Reference(s) |

| Physical State | Colorless to light yellow, clear liquid | - | 20 °C | [2] |

| Odor | Odorless | - | - | [1] |

| Melting Point | < -35 | °C | - | [4] |

| Boiling Point | 345 | °C | at 101.3 kPa | [1][4] |

| 220 | °C | at 1.33 kPa (10 mmHg) | [3][5] | |

| 219 | °C | at 0.67 kPa (5 mmHg) | [2][6] | |

| Density | 1.10 | g/cm³ | at 20/20 °C | [2] |

| 1.097 | g/cm³ | - | [4] | |

| 1.103 - 1.109 | g/mL | at 20 °C | [7] | |

| Vapor Pressure | 7.1 x 10⁻⁶ | mm Hg | at 25 °C (estimated) | [1] |

| Water Solubility | Insoluble | - | - | [2][6] |

| 8.8 | mg/L | at 25 °C (estimated) | [8] | |

| 12 | mg/L | at 20 °C | [5] | |

| Log P (Octanol/Water Partition Coefficient) | 4.6 | - | (Computed) | [1] |

| 4.253 | - | (Estimated) | [5] | |

| Flash Point | 199 | °C | Open Cup | [1][2][3][5] |

| Refractive Index | 1.49 | - | at 20 °C, nD | [2][3][5] |

| Stability | Extremely light stable | - | - | [1][9] |

| Decomposition | Emits acrid smoke and irritating fumes when heated to decomposition. | - | - | [1][8][9] |

Experimental Protocols for Key Physicochemical Properties

The determination of accurate physicochemical data relies on the application of standardized experimental methodologies. The following section details the principles of such protocols relevant to the properties of this compound.

Boiling Point Determination

The boiling point is determined following OECD Guideline 103 .[10][11][12][13] This guideline provides several methods, including ebulliometry, dynamic methods, and distillation methods.

-

Methodology (Ebulliometer):

-

A sample of the substance is placed in an ebulliometer, which is an apparatus designed for precise boiling point measurements.

-

The liquid is heated, and the temperature is measured in both the liquid and vapor phases under equilibrium conditions.

-

A differential thermometer measures the temperature difference between the boiling liquid and its vapor, which should be zero for a pure substance at its boiling point.

-

The temperature is recorded when it remains constant, and the barometric pressure is also noted.

-

A correction for pressure can be applied to determine the normal boiling point at standard pressure (101.325 kPa).

-

Melting Point / Pour Point Determination

For a substance that is liquid at room temperature and has a very low melting point, the Pour Point is a more practical measure of its low-temperature characteristics. This can be determined using ASTM D5949 (Automatic Pressure Pulsing Method) .[1][3][7][14]

-

Methodology:

-

The sample is heated and then cooled at a controlled rate by a Peltier device.[7]

-

At specified temperature intervals (e.g., every 1 °C or 3 °C), a controlled pulse of compressed nitrogen gas is applied to the surface of the sample.[7]

-

Multiple optical detectors continuously monitor the sample's surface for any movement.[7]

-

The lowest temperature at which movement is detected is recorded as the pour point.[7]

-

Water Solubility Determination

The water solubility of poorly soluble substances like this compound is determined using OECD Guideline 105 .[15][16][17][18] The column elution method is generally preferred for substances with solubilities below 10⁻² g/L.

-

Methodology (Column Elution Method):

-

A solid support material (e.g., glass beads or silica (B1680970) gel) is coated with an excess of the test substance.

-

The coated support is packed into a chromatography column, which is maintained at a constant temperature (e.g., 20 °C).

-

Water is passed through the column at a slow, constant flow rate.

-

The eluate is collected in fractions, and the concentration of the dissolved substance is determined using a suitable analytical method (e.g., Gas Chromatography or High-Performance Liquid Chromatography).

-

The flow is continued until the concentration of the substance in the eluate reaches a plateau, which represents the saturation solubility in water.

-

Vapor Pressure Determination

The vapor pressure can be measured according to OECD Guideline 104 , which includes several methods such as the dynamic method, static method, and isoteniscope method.[5][9][19][20][21]

-

Methodology (Static Method):

-

A small amount of the degassed sample is introduced into a thermostatically controlled, evacuated vessel.

-

The vessel is connected to a pressure-measuring device (manometer).

-

The system is allowed to reach thermal and vapor pressure equilibrium at a specific temperature.

-

The pressure measured is the vapor pressure of the substance at that temperature.

-

Measurements are typically performed at a minimum of two different temperatures to establish the vapor pressure curve.[19]

-

Density Determination

The density of liquids is determined following OECD Guideline 109 .[4][22][23][24][25] This guideline describes methods using a hydrometer, an oscillating densitometer, or a pycnometer.

-

Methodology (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a glass flask of a precisely known volume) is determined.

-

The pycnometer is filled with the test liquid, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 20 °C) until thermal equilibrium is reached.

-

The pycnometer is removed, carefully dried on the outside, and its mass is determined.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Flash Point Determination

The flash point is determined using standardized methods such as ASTM D92 (Cleveland Open Cup) or ASTM D93 (Pensky-Martens Closed Cup) .[26][27][28][29]

-

Methodology (Cleveland Open Cup):

-

The sample is placed in the test cup of the Cleveland Open Cup apparatus and heated at a specified, steady rate.

-

A small test flame is passed across the top of the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite with a brief flash.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, a critical process for obtaining a pure substance for accurate physicochemical analysis.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. infinitalab.com [infinitalab.com]

- 7. Pour point - Wikipedia [en.wikipedia.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. lcslaboratory.com [lcslaboratory.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 19. consilab.de [consilab.de]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 27. filab.fr [filab.fr]

- 28. oil-tester.com [oil-tester.com]

- 29. scimed.co.uk [scimed.co.uk]

An In-depth Technical Guide to the Laboratory Synthesis of Butyl Phthalyl Butyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of Butyl Phthalyl Butyl Glycolate (B3277807) (BPBG), a significant compound with applications as a plasticizer.[1][2] This document outlines two primary synthesis pathways, detailing the necessary reagents, reaction conditions, and experimental protocols. Quantitative data is summarized in structured tables for comparative analysis, and key transformations and workflows are illustrated with diagrams.

Overview of Synthesis Strategies

The laboratory synthesis of Butyl Phthalyl Butyl Glycolate (CAS No. 85-70-1) is most effectively achieved through a two-step process.[1] The primary strategy involves the initial formation of a monobutyl phthalate (B1215562) intermediate, followed by its esterification with a butyl haloacetate. An alternative, though less direct, approach involves the transesterification of a simple phthalate ester with butyl glycolate. This guide will focus on the more direct and controllable two-step synthesis.

The overall reaction can be summarized as the esterification of one of the carboxylic acid groups of phthalic acid with n-butanol, followed by the esterification of the remaining carboxylic acid group with butyl glycolate.

Two-Step Synthesis Pathway

This preferred pathway involves two distinct chemical transformations:

-

Step 1: Synthesis of Monobutyl Phthalate (MBP) from phthalic anhydride (B1165640) and n-butanol.

-

Step 2: Synthesis of this compound via the reaction of monobutyl phthalate with butyl chloroacetate (B1199739).

This method allows for precise control over the introduction of the different butyl ester groups.

Step 1: Synthesis of Monobutyl Phthalate (MBP)

The initial step involves the ring-opening of phthalic anhydride with n-butanol to form the monoester, monobutyl phthalate. This reaction is typically carried out by heating the reactants, often in the presence of a catalyst to drive the reaction to completion.

Reaction:

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Reagents:

-

Phthalic anhydride

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Dichloromethane (B109758) or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In the round-bottom flask, combine phthalic anhydride (1.0 eq) and n-butanol (1.0-1.2 eq).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1.0 mol%).

-

Heat the mixture to reflux (approximately 120-140°C) with continuous stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the unreacted acid and the catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude monobutyl phthalate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

| Parameter | Value | Reference |

| Molar Ratio (Phthalic Anhydride:n-Butanol) | 1:1 to 1:1.2 | [3] |

| Catalyst | Concentrated H₂SO₄ | [3] |

| Catalyst Loading | 0.5 - 1.0 mol% | [3] |

| Reaction Temperature | 120 - 140 °C | [3] |

| Reaction Time | 2 - 4 hours | [3] |

| Typical Yield | >90% | [3] |

Step 2: Synthesis of this compound

The second step involves the esterification of the carboxylic acid group of monobutyl phthalate with butyl chloroacetate. This reaction is effectively carried out using phase-transfer catalysis (PTC), which facilitates the reaction between the carboxylate salt of MBP and the alkyl halide.

Reaction:

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Reagents:

-

Monobutyl phthalate (from Step 1)

-

Butyl chloroacetate

-

Potassium carbonate (base)

-

Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium iodide (TBAI) (Phase-Transfer Catalyst)

-

Aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Toluene)

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In the round-bottom flask, dissolve monobutyl phthalate (1.0 eq) in the chosen aprotic solvent.

-

Add potassium carbonate (1.5-2.0 eq) and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

-

Stir the mixture vigorously at room temperature for 30 minutes to form the potassium salt of MBP.

-

Add butyl chloroacetate (1.0-1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane or diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by vacuum distillation or column chromatography.

-

| Parameter | Value | Reference |

| Molar Ratio (MBP:Butyl Chloroacetate) | 1:1 to 1:1.2 | General PTC Esterification Principles |

| Base | K₂CO₃ | General PTC Esterification Principles |

| Catalyst | Tetrabutylammonium bromide (TBAB) | General PTC Esterification Principles |

| Catalyst Loading | 5 - 10 mol% | General PTC Esterification Principles |

| Solvent | DMF, Acetonitrile, or Toluene | General PTC Esterification Principles |

| Reaction Temperature | 60 - 80 °C | General PTC Esterification Principles |

| Reaction Time | 4 - 8 hours | General PTC Esterification Principles |

| Typical Yield | High (expected >80%) | General PTC Esterification Principles |

Experimental Workflow

The overall experimental workflow for the two-step synthesis is depicted below.

Alternative Synthesis Pathway: Transesterification

An alternative route to this compound involves the transesterification of a dialkyl phthalate (e.g., dibutyl phthalate) with butyl glycolate. This method typically requires a catalyst, such as a strong acid or a specific transesterification catalyst, and often involves the removal of the displaced alcohol to drive the equilibrium towards the product.

Reaction:

This pathway is generally less favored in a laboratory setting for producing a pure, unsymmetrical ester due to the potential for forming a mixture of products, including the starting materials, the desired product, and other transesterified species.

Conclusion

The two-step synthesis pathway, commencing with the formation of monobutyl phthalate followed by a phase-transfer catalyzed esterification with butyl chloroacetate, presents a robust and controllable method for the laboratory preparation of this compound. This guide provides the essential theoretical framework and practical protocols to aid researchers in the successful synthesis of this compound. Further optimization of reaction conditions may be necessary depending on the specific laboratory setup and desired purity of the final product.

References

Butyl phthalyl butyl glycolate molecular weight and formula.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of Butyl Phthalyl Butyl Glycolate (B3277807), with a focus on its molecular characteristics.

Chemical Identity and Molecular Formula

Butyl phthalyl butyl glycolate is a chemical compound primarily used as a plasticizer.[1][2] It is a colorless to light yellow, odorless liquid.[2][3] The compound is known by several synonyms, including Butoxycarbonylmethyl butyl phthalate (B1215562) and Phthalic acid butoxycarbonylmethyl butyl ester.[4][5]

The molecular formula for this compound is C₁₈H₂₄O₆ .[1][3][4][6][7][8]

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 336.4 g/mol | [3] |

| 336.38 g/mol | [4][5][6][7] | |

| 336.3796 g/mol | [8] | |

| CAS Number | 85-70-1 | [1][3][4][5][6][7][8] |

| Density | 1.1 g/cm³ | [7] |

| 1.097 g/cm³ | [9] | |

| Boiling Point | 345 °C | [3][9] |

| 220 °C (at 10 mmHg) | [7] | |

| Melting Point | Below -35 °C | [3][9] |

| Flash Point | 199 °C (Open cup) | [3][7] |

| Water Solubility | Insoluble (8.8 mg/L at 25 °C) | [3] |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) (sparingly) and methanol (B129727) (slightly) | [7] |

| Refractive Index | n20/D 1.49 | [1][7] |

Molecular Structure

The structural formula of this compound provides insight into its chemical properties and function as a plasticizer.

Caption: Chemical structure of this compound.

Experimental Protocols

a) Synthesis of this compound

The synthesis of this compound can be achieved through a two-step esterification process.

Step 1: Synthesis of Butyl Glycolate This procedure is based on the general esterification of glycolic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a water separator, combine 1 mole of glycolic acid, 4.5 moles of n-butanol, and a suitable catalyst (e.g., 16 g of a dry solid acid catalyst).[10]

-

Heating: Heat the mixture to approximately 138°C for 4 hours.[10]

-

Monitoring: Monitor the reaction progress by taking aliquots (e.g., 0.5 ml) every 30 minutes to determine the acid value.[10]

-

Work-up: Once the reaction is complete, cool the mixture and remove the catalyst by filtration. The excess n-butanol can be removed under reduced pressure. The crude butyl glycolate is then purified by distillation.

Step 2: Synthesis of this compound This procedure is based on the general synthesis of phthalate esters.

-

Reaction Setup: In a reaction vessel, combine phthalic anhydride, the synthesized butyl glycolate, and an amphoteric catalyst.

-

Heating: Heat the reaction mixture to around 200°C.[3] This temperature is optimal for minimizing side reactions and allows for the recycling of any unreacted alcohol without further purification.[3]

-

Water Removal: The water produced during the esterification is continuously removed by distillation to shift the equilibrium towards the formation of the diester product.[3]

-

Completion: The reaction is driven to over 99.5% conversion to the diester.[3]

-

Purification: The final product is purified through standard techniques such as vacuum distillation to remove any impurities.

b) Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of this compound in various samples can be performed using GC-MS.

-

Sample Preparation:

-

Environmental Samples: For samples like water, soil, or sediment, extraction with an organic solvent is typically required.[11] Alternatively, for water samples, adsorption onto a polymer like Tenax can be used.[11]

-

Biological Samples: Extraction from biological matrices is necessary to isolate the analyte.

-

-

Chromatographic Separation:

-

Instrument: A gas chromatograph equipped with a suitable capillary column (e.g., OV-25, OV-7, or OV-210) is used for separation.[3]

-

Carrier Gas: An inert gas like helium is used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to the column to ensure the separation of the target analyte from other components in the sample.

-

-

Mass Spectrometric Detection:

-

Ionization: As the separated components elute from the GC column, they are ionized, typically using electron ionization (EI).

-

Detection: The resulting ions are detected by a mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its unique fragmentation pattern.

-

Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to that of a known standard.

-

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound.

References

- 1. This compound | 85-70-1 [chemicalbook.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 85-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Butylphthalyl butyl glycolate - CD Formulation [formulationbio.com]

- 8. Phthalic acid, butyl ester, ester with butyl glycolate [webbook.nist.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Synthetic method for butyl glycolate - Eureka | Patsnap [eureka.patsnap.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Solubility Profile of Butyl Phthalyl Butyl Glycolate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Butyl Phthalyl Butyl Glycolate (BPBG), a widely used plasticizer, in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities where BPBG is a component.

Introduction

This compound (CAS No. 85-70-1) is a benzoate (B1203000) ester recognized for its efficacy as a plasticizer, particularly in polyvinylchloride (PVC) formulations.[1] Its primary function is to enhance the flexibility and durability of polymers.[2] Understanding the solubility of BPBG in various organic solvents is critical for its application in diverse fields, including the manufacturing of packaging films, where it imparts excellent stability to heat and light, and in the pharmaceutical industry as a component in drug delivery systems.[1][3] This guide consolidates available quantitative and qualitative solubility data and presents a generalized experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound in a variety of common organic solvents at 25°C is summarized in the table below. The data indicates that BPBG exhibits a wide range of solubilities, being highly soluble in many common organic solvents and demonstrating low solubility in non-polar hydrocarbons and water. Phthalate esters, as a class, are generally soluble to varying extents in many common organic solvents and oils, with relatively low solubility in water.[4][5]

| Solvent | CAS Number | Solubility at 25°C (g/L) |

| Alcohols | ||

| Methanol | 67-56-1 | 1330.07[4] |

| Ethanol | 64-17-5 | 674.18[4] |

| Isopropanol | 67-63-0 | 315.65[4] |

| n-Propanol | 71-23-8 | 500.21[4] |

| n-Butanol | 71-36-3 | 348.47[4] |

| Isobutanol | 78-83-1 | 293.61[4] |

| sec-Butanol | 78-92-2 | 407.87[4] |

| n-Pentanol | 71-41-0 | 247.92[4] |

| Isopentanol | 123-51-3 | 282.27[4] |

| n-Hexanol | 111-27-3 | 135.02[4] |

| n-Octanol | 111-87-5 | 65.75[4] |

| Ethylene Glycol | 107-21-1 | 101.68[4] |

| Propylene Glycol | 57-55-6 | 113.65[4] |

| Ketones | ||

| Acetone | 67-64-1 | 2183.5[4] |

| 2-Butanone (MEK) | 78-93-3 | 1682.68[4] |

| Cyclohexanone | 108-94-1 | 1685.91[4] |

| MIBK | 108-10-1 | 390.26[4] |

| Esters | ||

| Methyl Acetate | 79-20-9 | 1636.38[4] |

| Ethyl Acetate | 141-78-6 | 1507.24[4] |

| n-Propyl Acetate | 109-60-4 | 563.34[4] |

| Isopropyl Acetate | 108-21-4 | 606.77[4] |

| n-Butyl Acetate | 123-86-4 | 420.12[4] |

| Isobutyl Acetate | 110-19-0 | 236.32[4] |

| n-Pentyl Acetate | 628-63-7 | 261.17[4] |

| Ethyl Formate | 109-94-4 | 608.18[4] |

| Ethers | ||

| 1,4-Dioxane | 123-91-1 | 807.59[4] |

| THF | 109-99-9 | 1327.47[4] |

| 2-Methoxyethanol | 109-86-4 | 1242.57[4] |

| 2-Ethoxyethanol | 110-80-5 | 681.96[4] |

| Aromatic Hydrocarbons | ||

| Toluene | 108-88-3 | 675.5[4] |

| Ethylbenzene | 100-41-4 | 210.38[4] |

| Aliphatic Hydrocarbons | ||

| n-Hexane | 110-54-3 | 13.14[4] |

| Cyclohexane | 110-82-7 | 38.95[4] |

| n-Heptane | 142-82-5 | 6.4[4] |

| Chlorinated Solvents | ||

| Chloroform | 67-66-3 | 2434.99[4] |

| Dichloromethane | 75-09-2 | 3968.83[4] |

| 1,2-Dichloroethane | 107-06-2 | 3120.22[4] |

| Tetrachloromethane | 56-23-5 | 209.33[4] |

| Amides & Other Nitrogen Solvents | ||

| Acetonitrile | 75-05-8 | 1590.35[4] |

| DMF | 68-12-2 | 2875.12[4] |

| NMP | 872-50-4 | 3010.87[4] |

| DMAc | 127-19-5 | 3582.13[4] |

| Other Solvents | ||

| DMSO | 67-68-5 | 2671.46[4] |

| Acetic Acid | 64-19-7 | 1208.09[4] |

| Transcutol | 9004-80-2 | 1177.35[4] |

| Water | 7732-18-5 | 1.48[4] |

Qualitative Solubility:

-

Methanol: Slightly soluble[1][6][7] (Note: This contradicts the high quantitative value reported. The qualitative description may refer to observations at different temperatures or concentrations.)

-

Water: Practically insoluble or insoluble.[6] One source indicates a water solubility of 12mg/L at 20°C.[1][7]

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not explicitly found in the reviewed literature, a generalized methodology based on the widely accepted shake-flask method can be described. This method is a standard approach for determining the equilibrium solubility of a substance in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial or flask containing a known volume of the selected organic solvent. The excess of the solute is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the solution. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a period (e.g., 2-4 hours) to allow any undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved micro-particles. The filtration step should be performed quickly to minimize temperature fluctuations and potential precipitation.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the BPBG.

-

Once all the solvent has been removed, weigh the vial again to determine the mass of the dissolved BPBG.

-

Calculate the solubility in g/L.

-

-

Chromatographic Analysis (for volatile solvents):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of BPBG in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of a liquid solute like this compound in an organic solvent.

References

An In-Depth Technical Guide to the Environmental Fate and Biodegradation of Butyl Phthalyl Butyl Glycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl phthalyl butyl glycolate (B3277807) (BPBG), with the CAS number 85-70-1, is a phthalate (B1215562) ester utilized primarily as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its applications include the manufacturing of packaging films, where it imparts stability to heat and light.[1] Given its potential for release into the environment during production, use, and disposal, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its ecological risk and ensuring environmental stewardship. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation of BPBG, including its abiotic and biotic transformation pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Physicochemical Properties

The environmental distribution and persistence of BPBG are influenced by its physicochemical properties. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Butyl Phthalyl Butyl Glycolate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₄O₆ | [2] |

| Molecular Weight | 336.4 g/mol | [2] |

| Appearance | Colorless, odorless liquid | [2] |

| Water Solubility | 8.8 mg/L at 25 °C | [2] |

| Boiling Point | 345 °C | [2] |

| Melting Point | < -35 °C | [2] |

| Vapor Pressure | 7.1 x 10⁻⁶ mm Hg (estimated) | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.6 (estimated) | [2] |

Environmental Fate

The fate of BPBG in the environment is governed by a combination of transport and transformation processes, including adsorption, volatilization, and degradation.

-

Adsorption: With an estimated Koc value of 1.5 x 10⁴, BPBG is expected to have low mobility in soil and adsorb to suspended solids and sediment in aquatic environments.[2]

-

Volatilization: Due to its low estimated Henry's Law constant (2.1 x 10⁻⁸ atm-cu m/mole), volatilization from water and moist soil surfaces is not considered a significant fate process.[2]

-

Bioaccumulation: An estimated Bioconcentration Factor (BCF) of 300 suggests a high potential for bioconcentration in aquatic organisms. However, rapid metabolism by aquatic organisms, a characteristic of this class of compounds, may reduce the actual bioaccumulation potential.[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, contribute to the transformation of BPBG in the environment.

Hydrolysis

Hydrolysis is anticipated to be a significant degradation pathway for BPBG. The ester linkages are susceptible to cleavage under both acidic and basic conditions. Estimated hydrolysis half-lives are 11 days at pH 7 and 1 day at pH 8, indicating that this process is more rapid in alkaline waters.[2]

Photodegradation

BPBG contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting that it may be susceptible to direct photolysis by sunlight.[2] The atmospheric half-life of BPBG, based on its reaction with photochemically-produced hydroxyl radicals, is estimated to be around 40 hours.[2] While direct photolysis in water is possible, the specific byproducts for BPBG have not been experimentally determined. However, studies on other phthalates like dibutyl phthalate (DBP) show the formation of intermediates such as butyl benzoate, benzoic acid, and hydroxylated derivatives.[1]

Biodegradation

Biodegradation is a primary mechanism for the removal of BPBG from the environment. Both aerobic and, to a lesser extent, anaerobic processes contribute to its breakdown.

Aerobic Biodegradation

BPBG is considered to be readily biodegradable under aerobic conditions.[2] Studies have demonstrated rapid and extensive degradation in various environmental matrices.

Table 2: Aerobic Biodegradation of this compound

| System | Initial Concentration | Degradation | Time | Reference |

| Mississippi River Water | 1 mg/L | ~95% | 2 days | [2] |

| Semi-continuous Activated Sludge | 5, 20, 100, and 200 mg per 24 hr | >99% | 24 hours | [2] |

| Semi-continuous Activated Sludge Test | Not specified | 84.5% | 24 hours | [2] |

| Activated Sludge Die-Away Test | Not specified | Complete | 3 days | [2] |

The aerobic biodegradation of phthalate esters is generally initiated by the enzymatic hydrolysis of the ester bonds by esterases or hydrolases. This process typically occurs in a stepwise manner, first forming the monoester and then phthalic acid, along with the corresponding alcohols.

Anaerobic Biodegradation

Specific quantitative data on the anaerobic biodegradation of BPBG are limited. However, studies on other phthalate esters, such as dibutyl phthalate (DBP) and diethyl phthalate (DEP), demonstrate that anaerobic degradation does occur, albeit generally at a slower rate than aerobic degradation. The initial step under anaerobic conditions is also the hydrolysis of the ester linkages to form phthalic acid and the corresponding alcohols. The subsequent degradation of phthalic acid proceeds through a different pathway than in aerobic conditions, often involving the formation of benzoyl-CoA before ring cleavage.

Experimental Protocols

Standardized methods are essential for assessing the biodegradability of chemicals. The OECD Guidelines for the Testing of Chemicals provide robust protocols for this purpose.

Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

This test is suitable for assessing the ready biodegradability of poorly soluble compounds like BPBG.

Objective: To determine the ultimate biodegradability of the test substance by measuring the amount of carbon dioxide produced.

Methodology:

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is inoculated with activated sludge from a domestic wastewater treatment plant.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (20-24 °C) for 28 days. The solution is continuously stirred and aerated with CO₂-free air.

-

CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a potassium hydroxide (B78521) solution, and the amount is determined by titration or with an inorganic carbon analyzer.

-

Controls:

-

Blank Control: Inoculum and mineral medium without the test substance to measure endogenous CO₂ production.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to verify the activity of the inoculum.

-

Toxicity Control: Test substance and reference substance are combined to assess for inhibitory effects of the test substance on the microbial population.

-

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂). A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

Analytical Methods for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of BPBG and its degradation products.

-

Sample Preparation: Environmental samples (water, soil, sediment) are typically extracted with an organic solvent (e.g., hexane, dichloromethane). The extract is then concentrated and may require derivatization (e.g., methylation) to improve the volatility and chromatographic behavior of polar metabolites like phthalic acid and monoesters.

-

GC Separation: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5MS) is commonly used. A temperature-programmed oven is employed to separate compounds based on their boiling points and interactions with the stationary phase.

-

MS Detection: The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum for each, which allows for their identification by comparison to spectral libraries.

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for the analysis of less volatile and more polar metabolites.

-

Sample Preparation: Similar extraction procedures as for GC-MS are used. Derivatization is generally not required for HPLC analysis.

-

HPLC Separation: A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: A UV detector is commonly used for the quantification of phthalates and their metabolites, as the aromatic ring provides strong UV absorbance. Mass spectrometry (LC-MS) can be coupled with HPLC for more definitive identification.

Conclusion

This compound is susceptible to both abiotic and biotic degradation in the environment. Aerobic biodegradation is a rapid and effective removal process, with the compound being classified as readily biodegradable. Hydrolysis and photodegradation also contribute to its environmental attenuation. While specific data on anaerobic biodegradation are limited, it is expected to proceed at a slower rate, following a similar initial hydrolysis pathway. The primary degradation pathway involves the cleavage of the ester bonds to form phthalic acid, butanol, and butyl glycolate, which are then further mineralized by microorganisms. The provided experimental protocols and analytical methods offer a framework for further investigation into the environmental fate of this compound. This comprehensive understanding is essential for informed risk assessment and the development of sustainable chemical practices.

References

Toxicological profile and safety data for Butyl phthalyl butyl glycolate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological profile and safety data for Butyl phthalyl butyl glycolate (B3277807) (BPBG), a plasticizer used in various applications. A thorough review of the existing scientific literature and safety data sheets reveals a significant scarcity of modern, in-depth toxicological studies conducted according to current international guidelines. While some acute toxicity data and findings from older, limited studies are available, comprehensive data on chronic toxicity, carcinogenicity, reproductive and developmental toxicity, and genotoxicity are largely absent for BPBG. This document summarizes the available quantitative data for BPBG, outlines general experimental protocols for key toxicological endpoints as a reference, and presents relevant toxicological data for the closely related and more extensively studied phthalate (B1215562), Butyl Benzyl (B1604629) Phthalate (BBP), to provide a comparative context.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 85-70-1 | [1] |

| Molecular Formula | C18H24O6 | [1] |

| Molecular Weight | 336.38 g/mol | |

| Physical State | Colorless liquid | [1] |

| Boiling Point | 219 °C at 5 mmHg | |

| Flash Point | 199 °C | |

| Water Solubility | Insoluble | |

| Log Kow | 4.15 |

Toxicological Profile of Butyl Phthalyl Butyl Glycolate (BPBG)

The available toxicological data for this compound is limited. The following tables summarize the key findings.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 7 g/kg | |

| LD50 | Rat | Intraperitoneal | 7577.9 mg/kg |

Repeated Dose Toxicity

Carcinogenicity

Genotoxicity

No information is available regarding the genotoxic potential of this compound.

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of this compound were identified.

Comparative Toxicological Profile: Butyl Benzyl Phthalate (BBP)

Given the limited data on BPBG, the toxicological profile of the structurally related and extensively studied phthalate, Butyl Benzyl Phthalate (BBP), is provided below for comparative purposes. It is crucial to note that this data is not for BPBG and should be interpreted with caution.

Carcinogenicity of BBP

A carcinogenesis bioassay of BBP in F344/N rats and B6C3F1 mice was conducted by the National Toxicology Program (NTP).[3] In female rats, there was an increased incidence of mononuclear cell leukemia.[3] The study in male rats was considered inadequate for evaluation due to early mortality.[3] BBP was not found to be carcinogenic in mice of either sex under the conditions of the bioassay.[3]

Reproductive and Developmental Toxicity of BBP

A two-generation reproductive toxicity study in rats showed that BBP can affect the reproductive system.[4][5] Effects observed at higher doses included softening of the testes, atrophy of testicular seminiferous tubules, and decreased spermatozoa in males.[4] In the offspring, lower body weights and changes in anogenital distance were observed.[4] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive effects on parent animals and the next generation was determined to be 20 mg/kg/day in one study.[5] Another study concluded the NOAEL for growth and development of offspring to be less than 100 mg/kg/day.[4] Developmental toxicity studies in rats have shown that BBP can be embryotoxic, causing increased resorptions, reduced fetal weights, and skeletal anomalies at doses lower than those causing maternal toxicity.[6]

Experimental Protocols (General Methodologies)

Due to the absence of detailed published studies for this compound, the following sections describe generalized experimental protocols for key toxicological endpoints based on OECD and other regulatory guidelines. These are provided as a reference for the type of studies that would be required for a comprehensive toxicological assessment.

Acute Oral Toxicity Study (General Protocol)

dot

Caption: Generalized workflow for an acute oral toxicity study.

This test is typically conducted in rodents (e.g., rats) according to guidelines such as OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure). Animals are fasted prior to dosing and then administered a single oral dose of the test substance. They are subsequently observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Carcinogenicity Bioassay (General Protocol)

dot

Caption: Generalized workflow for a carcinogenicity bioassay.

Long-term carcinogenicity studies, such as those following OECD Test Guideline 451, involve the administration of the test substance to animals (typically rats and mice) for a major portion of their lifespan (e.g., 24 months). The substance is usually administered in the diet. Animals are observed for clinical signs of toxicity and the development of palpable masses. At the end of the study, a full histopathological examination of all organs is performed to identify neoplastic lesions.

Two-Generation Reproductive Toxicity Study (General Protocol)

dot

References

- 1. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. A two-generation reproductive toxicity study of butyl benzyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of butyl benzyl phthalate in Sprague-Dawley rats after gavage administration: a two-generation reproductive study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental toxicity of butyl benzyl phthalate in the rat using a multiple dose study design - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Endocrine Disrupting Potential of Butyl Phthalyl Butyl Glycolate: A Technical Guide